molecular formula C5H7F2I B1427504 1,1-Difluoro-3-(iodomethyl)cyclobutane CAS No. 1434142-22-9

1,1-Difluoro-3-(iodomethyl)cyclobutane

Cat. No.: B1427504
CAS No.: 1434142-22-9
M. Wt: 232.01 g/mol
InChI Key: ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(iodomethyl)cyclobutane is an organic compound with the molecular formula C5H7F2I. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-3-(iodomethyl)cyclobutane can be synthesized through the reaction of iodomethane with tetrafluoroethylene. This reaction typically occurs under thermodynamic conditions and requires a base as a catalyst . The general reaction scheme is as follows: [ \text{CH}_2\text{I}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_5\text{H}_7\text{F}_2\text{I} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3-(iodomethyl)cyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted cyclobutane derivatives.

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Hydrocarbons.

Scientific Research Applications

1,1-Difluoro-3-(iodomethyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-(iodomethyl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 1,1-Difluoro-2-(iodomethyl)cyclobutane
  • 1,1-Difluoro-4-(iodomethyl)cyclobutane
  • 1,1-Difluoro-3-(bromomethyl)cyclobutane

Comparison: 1,1-Difluoro-3-(iodomethyl)cyclobutane is unique due to the specific positioning of the iodine atom on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen atoms or different positions of the halogen, it exhibits distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

1,1-difluoro-3-(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-22-9
Record name 1,1-difluoro-3-(iodomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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